Tert-butyl 2-cyclopentylideneacetate

Description

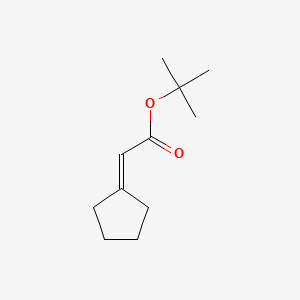

Tert-butyl 2-cyclopentylideneacetate is a cyclic ester featuring a tert-butyl ester group and a cyclopentylidene moiety. Its structure combines steric bulk from the tert-butyl group with the reactivity of the cyclopentylidene ring, making it valuable for cycloaddition reactions or as a precursor for functionalized cyclopentane derivatives .

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

tert-butyl 2-cyclopentylideneacetate |

InChI |

InChI=1S/C11H18O2/c1-11(2,3)13-10(12)8-9-6-4-5-7-9/h8H,4-7H2,1-3H3 |

InChI Key |

MKESCYGAZBTFDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C=C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyclopentylideneacetate typically involves the esterification of cyclopentylideneacetic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyclopentylideneacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-cyclopentylideneacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclopentylideneacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The cyclopentylidene moiety may interact with specific enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

- Cyclopentane vs. Aromatic Rings : Compounds like tert-butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate incorporate aromaticity, enhancing conjugation and altering reactivity compared to cyclopentylidene derivatives.

- Functional Groups: The presence of amines (e.g., ethyl 2-(3-aminophenyl)acetate ) or halogens (e.g., bromine in ) introduces nucleophilic or electrophilic sites, expanding synthetic utility.

Reaction Conditions :

- LAH reduction in diethyl ether (Step A in ).

- Mesylation with methanesulfonyl chloride in dichloromethane (Step B in ).

Physicochemical Properties

- Molecular Weight: Ranges from 236.26 g/mol (tert-butyl 2-(3-formylphenoxy)acetate ) to 353.29 g/mol (brominated derivative ).

- Stability : Tert-butyl esters generally exhibit stability under standard storage conditions, but substituents like amines or halogens may necessitate inert atmospheres or low-temperature storage .

Biological Activity

Tert-butyl 2-cyclopentylideneacetate is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, based on diverse sources and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 210.31 g/mol

- IUPAC Name : Tert-butyl (2-cyclopentylidene)acetate

The compound features a tert-butyl group attached to a cyclopentylidene moiety, which is further esterified with acetic acid. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, particularly in the context of targeting receptor tyrosine kinases (RTKs), which are crucial in cancer progression and metastasis. The mechanisms involve disrupting signaling pathways that promote cell proliferation and survival .

- Anti-inflammatory Effects : Some investigations have pointed towards the potential anti-inflammatory properties of this compound. It appears to modulate inflammatory mediators, thereby reducing the inflammatory response in cellular models .

- Antiviral Activity : There is emerging evidence suggesting that this compound may possess antiviral properties, particularly against RNA viruses. The compound has been noted for its ability to inhibit viral polymerases, which are essential for viral replication .

Case Study 1: Anticancer Activity

A study explored the effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The findings indicated:

- Inhibition of Cell Proliferation : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.

- Mechanism of Action : It was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Response

In another research effort, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced macrophage model:

- Reduction in Cytokine Production : Treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Inhibition of NF-kB Pathway : The compound was shown to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .

Case Study 3: Antiviral Properties

A recent investigation focused on the antiviral efficacy of the compound against influenza viruses:

- Selective Inhibition : this compound selectively inhibited the cap-dependent transcriptase activity without affecting host polymerases.

- Potential for Drug Development : These findings highlight its potential as a lead compound for developing antiviral therapeutics targeting RNA viruses .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.